
N-phenylthiolan-3-amine
Übersicht
Beschreibung
“N-phenylthiolan-3-amine” is a compound with various potential implications in scientific experiments, research, and industry. It has a molecular formula of C10H13NS and a molecular weight of 179.28 g/mol .
Chemical Reactions Analysis
Amines, including “N-phenylthiolan-3-amine”, can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide. Alkylations of primary and secondary amines are difficult to control and often give mixtures of products . Amines can also be converted into alkenes by an elimination reaction .Physical And Chemical Properties Analysis
Amines have the ability to act as weak organic bases . They have boiling points comparable to those of ethers . The physical properties of “N-phenylthiolan-3-amine” specifically are not mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Molecules
N-phenylthiolan-3-amine: is a valuable precursor in the synthesis of bioactive molecules. Its unique structure allows for the construction of complex molecules that can serve as pharmaceuticals, agrochemicals, and natural products. The amine group in this compound provides a site for various functionalization reactions, enabling the creation of novel therapeutics, such as receptor ligands, enzyme inhibitors, and anticancer agents .
Drug Discovery
In the realm of medicinal chemistry, N-phenylthiolan-3-amine plays a crucial role in the development of new drugs. Research efforts have been directed towards designing and synthesizing novel amine-based drugs targeting various therapeutic areas, including cancer, infectious diseases, neurological disorders, and metabolic diseases .
Catalysis
The compound’s reactivity makes it an excellent candidate for use in catalysis. It can participate in catalytic transformations that are essential in the synthesis of green chemicals, contributing to sustainable technologies and environmental remediation efforts .
Material Sciences
N-phenylthiolan-3-amine: has potential applications in material sciences due to its unique electronic and optical properties. It can contribute to the design and fabrication of polymers, catalysts, sensors, and functional materials, which are vital for organic electronics, photovoltaics, and biomaterials .
Nanotechnology
In nanotechnology, N-phenylthiolan-3-amine can be used to modify the surface of nanoparticles, enhancing their properties for various applications. This includes drug and gene delivery, where the compound can improve the efficiency and targeting of nanoparticle-based delivery systems .
Regenerative Medicine
The chemical and physical properties of N-phenylthiolan-3-amine make it a promising agent in regenerative medicine. It can be used to modify surfaces or create scaffolds that support the growth and differentiation of cells, which is essential for tissue engineering and the development of artificial organs .
Eigenschaften
IUPAC Name |
N-phenylthiolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS/c1-2-4-9(5-3-1)11-10-6-7-12-8-10/h1-5,10-11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZHJTKDOXFXBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenylthiolan-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



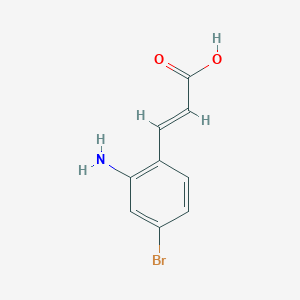

![3',4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1519354.png)

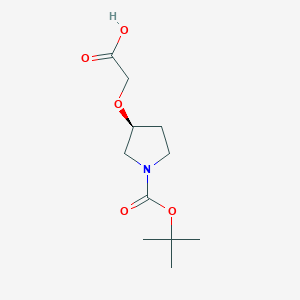
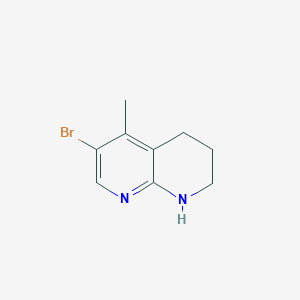
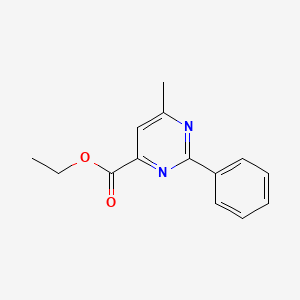

![[2-(2-Fluorophenyl)ethyl]hydrazine hydrochloride](/img/structure/B1519366.png)
![(1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane](/img/structure/B1519368.png)

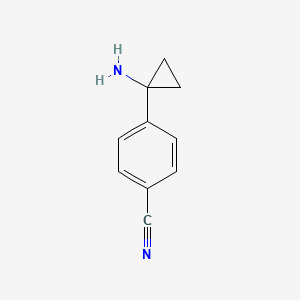
![[(5-Tert-butyl-3-furyl)methyl]amine hydrochloride](/img/structure/B1519374.png)
![[1,1'-Binaphthalen]-4-ylboronic acid](/img/structure/B1519375.png)